4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine
Description
4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
4-(2-bromophenyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) |
InChI Key |
KKPOQICSZWAIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NON=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Acylation and Derivatization
The primary amine group at the 3-position undergoes acylation with acyl chlorides. For example, reacting with 4-bromobenzoyl chloride in dry 1,2-dichloroethane under microwave irradiation (120°C, 45 min) yields 4-bromo-N-(4-(2-bromophenyl)-1,2,5-oxadiazol-3-yl)benzamide . This reaction is pivotal for introducing pharmacophores or modifying solubility.
Example Reaction:
Cross-Coupling Reactions
The bromine on the phenyl ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in DMF/H₂O at 80°C, the bromine is replaced by aryl groups, enabling diversification of the phenyl moiety.
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 4-(2-Bromophenyl)-oxadiazole | Pd(PPh₃)₄, PhB(OH)₂, DMF/H₂O, 80°C | 4-(2-Biphenyl)-1,2,5-oxadiazol-3-amine | 75–90% |
Nucleophilic Aromatic Substitution
The electron-deficient bromophenyl group facilitates nucleophilic substitution with amines or alkoxides. For instance, treatment with sodium methoxide in DMSO replaces bromine with a methoxy group, forming 4-(2-methoxyphenyl)-1,2,5-oxadiazol-3-amine.
Mechanistic Insight:
The reaction proceeds via a two-step mechanism:
-
Oxidative addition of the Pd catalyst to the C–Br bond.
-
Transmetalation with the nucleophile followed by reductive elimination.
Biological Activity and Functionalization
Derivatives of 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine show antiproliferative activity against cancer cell lines. Acylation with 4-bromobenzoyl chloride enhances binding to human topoisomerase IIα, reducing cancer cell viability by 60–70% at 10 μM concentrations .
Comparative Reactivity with Isomers
The 2-bromophenyl isomer exhibits distinct reactivity compared to the 4-bromophenyl analog due to steric and electronic effects:
Scientific Research Applications
4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group and the oxadiazole ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
- 4-(2-Chlorophenyl)-1,2,5-oxadiazol-3-amine
- 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Uniqueness
4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine is unique due to the presence of the bromine atom in the ortho position of the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Biological Activity
4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine is a member of the oxadiazole family, characterized by its five-membered heterocyclic ring containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine is CHBrNO, with a molecular weight of approximately 228.06 g/mol. The bromophenyl substitution at the 4-position significantly influences its chemical reactivity and biological interactions.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine.
- Cell Line Studies : Research has shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- NCI Protocol Screening : Compounds were screened against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. Some derivatives demonstrated mean growth inhibition percentages (GP) ranging from 15% to over 60% across different cell types .
- Specific Findings : In particular studies involving similar oxadiazole compounds, derivatives with specific substituents showed enhanced activity against MDA-MB-435 (melanoma) and HCT-15 (colon cancer) with GP values as low as 6.82% .
Antimicrobial Activity
In addition to anticancer effects, oxadiazoles have been investigated for their antimicrobial properties.
- Broad-Spectrum Activity : The presence of the bromophenyl group enhances the compound's reactivity and biological efficacy against various pathogens. Compounds in this class have shown potential against bacteria and fungi.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interact with cellular targets such as enzymes or receptors that are crucial for microbial survival.
The biological activity of 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Topoisomerase Interaction : Some studies suggest that oxadiazole derivatives can interfere with topoisomerase II activity, leading to reduced viability in cancer cells .
- Structure–Activity Relationship (SAR) : Variations in substitution patterns on the oxadiazole ring significantly affect biological activity. For example, studies indicate that electron-withdrawing or donating groups can enhance or diminish cytotoxicity depending on their position on the phenyl ring .
Comparative Analysis of Related Compounds
To better understand the unique properties of 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine compared to other oxadiazole derivatives, a comparative table is presented below:
| Compound Name | Molecular Formula | Key Features | Anticancer Activity |
|---|---|---|---|
| 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine | CHBrNO | Bromophenyl substitution enhances reactivity | Significant inhibition in various cancer cell lines |
| 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine | CHClNO | Chlorine substitution; similar biological activities | Moderate anticancer properties |
| 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine | CHBrNO | Different oxadiazole isomer; varied activities | Lower potency compared to brominated derivatives |
Case Studies
Several case studies have illustrated the effectiveness of oxadiazole derivatives in clinical settings:
- In Vitro Studies : A study reported that a derivative similar to 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine showed promising results against human colon adenocarcinoma cells with an IC50 value indicating significant cytotoxicity .
- Preclinical Trials : Further investigations into structure modifications have led to the synthesis of novel compounds with improved antiproliferative activities against multiple cancer types .
Q & A
Q. What experimental strategies are recommended for synthesizing 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine with high purity and yield?
Methodological Answer:
- Key Steps :
- Reagent Selection : Use high-purity starting materials (e.g., 2-bromophenyl derivatives) to minimize side reactions.
- Optimization via Factorial Design : Apply a 2^k factorial design to test variables like temperature, solvent polarity, and catalyst loading (e.g., Pd-based catalysts) .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol.
- Analytical Validation : Confirm purity via HPLC (>98%) and characterize using ¹H/¹³C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the stability of 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine under varying storage conditions?
Methodological Answer:
- Stability Protocols :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C to assess decomposition thresholds.
- Photolytic Stability : Expose samples to UV light (254 nm) for 24–72 hours and monitor degradation via UV-Vis spectroscopy.
- Humidity Testing : Store samples at 40–80% relative humidity and analyze moisture uptake using dynamic vapor sorption (DVS).
- Data Interpretation : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life under ambient conditions .
Q. What spectroscopic and chromatographic techniques are essential for confirming the structure of this compound?
Methodological Answer:
-
Primary Techniques :
Technique Key Data ¹H/¹³C NMR Aromatic protons (δ 7.2–8.1 ppm), oxadiazole C-N signals (δ 150–160 ppm) FT-IR N-H stretch (~3350 cm⁻¹), C-Br stretch (~600 cm⁻¹) HRMS Exact mass (e.g., [M+H]⁺ = 254.9921) HPLC Retention time (e.g., 8.2 min, C18 column) -
Cross-Validation : Compare spectral data with computational simulations (e.g., DFT calculations for NMR shifts) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for reaction pathways involving 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine?
Methodological Answer:
- Approach :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces and identify intermediates .
- Kinetic Modeling : Apply microkinetic models to reconcile discrepancies between predicted and observed yields.
- Statistical Analysis : Employ multivariate regression to isolate variables causing data variability (e.g., solvent effects vs. temperature) .
- Case Study : A 2021 study resolved conflicting bromination pathways by identifying a hidden transition state via nudged elastic band (NEB) calculations .
Q. What strategies optimize the compound’s biological activity in pharmacological studies?
Methodological Answer:
- Steps :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing Br with Cl or CH₃) and test in vitro (e.g., IC₅₀ assays).
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors).
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes) to prioritize candidates .
- Example : A 2019 study enhanced antimicrobial activity by introducing a methyl group at the oxadiazole C-5 position .
Q. How can researchers design experiments to investigate the compound’s role in catalytic cycles or reaction mechanisms?
Methodological Answer:
- Methodology :
- Isotopic Labeling : Use ¹⁵N-labeled amine groups to track participation in catalytic intermediates via MS/MS.
- In Situ Spectroscopy : Monitor reactions in real time using Raman or FT-IR to detect transient species.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps .
- Case Study : A 2023 mechanistic study revealed Br⁻ elimination as the rate-determining step in cross-coupling reactions .
Q. What advanced statistical methods are suitable for analyzing multi-factor influences on synthesis scalability?
Methodological Answer:
-
Design of Experiments (DoE) :
Factor Levels Tested Response Temperature 80°C, 100°C, 120°C Yield (%) Catalyst Loading 1 mol%, 2 mol%, 3 mol% Purity (%) Solvent DMF, DMSO, THF Reaction Time (h) -
Analysis : Use response surface methodology (RSM) to identify optimal conditions and predict interactions (e.g., temperature × solvent polarity) .
Q. How can reactor design principles improve the scalability of reactions involving this compound?
Methodological Answer:
- Key Considerations :
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in continuous-flow reactors.
- Heat Transfer : Design jacketed reactors with PID-controlled cooling to manage exothermic steps.
- Separation Integration : Incorporate in-line membrane filtration to remove byproducts (e.g., HBr) during synthesis .
- Example : A 2022 pilot-scale study achieved 85% yield by switching from batch to plug-flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
